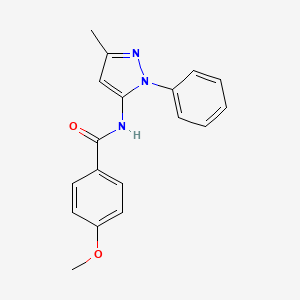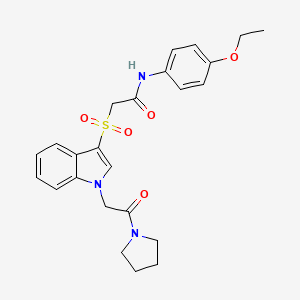![molecular formula C15H14ClN3O2S B2793325 1-(3-methylimidazo[2,1-b][1,3]thiazol-2-yl)ethyl N-(4-chlorophenyl)carbamate CAS No. 860610-24-8](/img/structure/B2793325.png)
1-(3-methylimidazo[2,1-b][1,3]thiazol-2-yl)ethyl N-(4-chlorophenyl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-methylimidazo[2,1-b][1,3]thiazol-2-yl)ethyl N-(4-chlorophenyl)carbamate, also known as MTC or MTC-1, is a chemical compound with potential applications in scientific research. MTC-1 is a carbamate derivative that has been synthesized using a variety of methods, and its mechanism of action and physiological effects have been studied in detail.
Wissenschaftliche Forschungsanwendungen
Synthesis and Pharmaceutical Potential
- A study by Abignente et al. (1983) explored the synthesis of imidazothiazole derivatives like 1-(3-methylimidazo[2,1-b][1,3]thiazol-2-yl)ethyl N-(4-chlorophenyl)carbamate, evaluating their anti-inflammatory, analgesic, and antipyretic activities. They found significant potential in these compounds for therapeutic applications (Abignente et al., 1983).
Agricultural Applications
- Campos et al. (2015) reported on the use of related compounds in agriculture, specifically for the sustained release of fungicides. They developed nanoparticles for the delivery of these compounds, which demonstrated reduced environmental and human toxicity (Campos et al., 2015).
Antimycobacterial Activity
- Ramprasad et al. (2016) synthesized a series of imidazothiazole hybrids, finding that some derivatives exhibited significant inhibitory activity against Mycobacterium tuberculosis. Their research highlights the potential of these compounds in treating tuberculosis (Ramprasad et al., 2016).
Chemical Stability and Interaction Studies
- The work of Maulding and Zoglio (1977) focused on the degradation kinetics of similar compounds in aqueous solutions, providing insights into their stability and potential interactions in various environments (Maulding & Zoglio, 1977).
Antitumor and Antifilarial Potential
- Kumar et al. (1993) synthesized thiazoles and selenazoles, including compounds structurally related to 1-(3-methylimidazo[2,1-b][1,3]thiazol-2-yl)ethyl N-(4-chlorophenyl)carbamate, and evaluated their antitumor and antifilarial properties. They discovered significant activity against certain types of cancer and parasitic worms (Kumar et al., 1993).
Wirkmechanismus
Target of Action
Similar compounds have been found to have antimycobacterial properties , suggesting that they may target proteins or enzymes essential for the survival of Mycobacterium tuberculosis.
Mode of Action
It’s known that similar compounds interact with their targets, leading to inhibition of essential biological processes, which could result in the death of the pathogen .
Biochemical Pathways
Based on the antimycobacterial properties of similar compounds , it can be inferred that the compound may interfere with the biochemical pathways essential for the survival and replication of Mycobacterium tuberculosis.
Result of Action
Similar compounds have been found to exhibit antimycobacterial properties , suggesting that the compound may lead to the death of Mycobacterium tuberculosis.
Eigenschaften
IUPAC Name |
1-(3-methylimidazo[2,1-b][1,3]thiazol-2-yl)ethyl N-(4-chlorophenyl)carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClN3O2S/c1-9-13(22-14-17-7-8-19(9)14)10(2)21-15(20)18-12-5-3-11(16)4-6-12/h3-8,10H,1-2H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUQKVBOMVWYIQH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=NC=CN12)C(C)OC(=O)NC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-methylimidazo[2,1-b][1,3]thiazol-2-yl)ethyl N-(4-chlorophenyl)carbamate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[4-[(Z)-2-Cyano-3-[4-(difluoromethylsulfanyl)anilino]-3-oxoprop-1-enyl]-2-methoxyphenyl] thiophene-2-carboxylate](/img/structure/B2793242.png)


![N~3~,N~3~,N~5~,N~5~-tetramethyl-1-{[3-(trifluoromethyl)phenyl]sulfonyl}-1H-1,2,4-triazole-3,5-diamine](/img/structure/B2793245.png)
![Methyl 2-[3-(4-chlorophenyl)sulfonylpropanoylamino]thiophene-3-carboxylate](/img/structure/B2793246.png)
![3-[3-(4-Fluorophenyl)-4-isoxazolyl]propanoic acid](/img/structure/B2793248.png)
![2-[2-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2793249.png)

![N-(4-(N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)sulfamoyl)-3-methylphenyl)propionamide](/img/structure/B2793254.png)
![(3,3-Difluorocyclobutyl)-[4-[(2-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]methanone](/img/structure/B2793256.png)
![N-[cyano(cyclohexyl)methyl]-1H-pyrrole-2-carboxamide](/img/structure/B2793257.png)
![N-cyclohexyl-2-((2-(4-fluorophenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2793259.png)

![N-[2-(1,3-benzothiazol-2-yl)phenyl]-4-(diethylsulfamoyl)benzamide](/img/structure/B2793265.png)